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Compound of Interest

Compound Name: trans-8-Hexadecene

Cat. No.: B12330489

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-8-
Hexadecene, a long-chain alkene of interest in various research and development
applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow
for spectroscopic analysis. Due to the limited availability of experimentally derived spectra for
trans-8-Hexadecene, the NMR and IR data presented herein are based on established
prediction models and characteristic group frequencies, respectively. The mass spectrometry
data is derived from the spectrum of its cis-isomer, which serves as a close analytical
approximation.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for trans-8-Hexadecene.

Table 1: Predicted 'H NMR Spectroscopic Data for trans-
8-Hexadecene
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Olefinic Protons (-
~5.37 Multiplet 2H
CH=CH-)
) Allylic Protons (-CH2-
~1.97 Multiplet 4H
CH=)
] Methylene Protons (-
~1.27 Multiplet 20H
(CH2)10-)
~0.88 Triplet 6H Methyl Protons (-CHs)

Note: Data was predicted using computational models. Actual experimental values may vary.

Table 2: Predicted **C NMR Spectroscopic Data for
trans-8-Hexadecene

Chemical Shift (6) ppm

Assignment

~130.5 Olefinic Carbon (-CH=CH-)
~32.6 Allylic Carbon (-CH2-CH=)
~29.8 Methylene Carbon

~29.7 Methylene Carbon

~29.3 Methylene Carbon

~29.2 Methylene Carbon

~22.7 Methylene Carbon

~14.1 Methyl Carbon (-CH3)

Note: Data was predicted using computational models. Due to symmetry, fewer signals are

observed than the total number of carbon atoms. Actual experimental values may vary.
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Table 3: Characteristic Infrared (IR) Absorption Bands
for trans-Alkenes

Wavenumber (cm~?) Vibration Intensity
~3020 =C-H Stretch Medium
2955-2845 C-H Stretch (Alkyl) Strong

~1670 C=C Stretch Weak to Medium
~1465 C-H Bend (Alkyl) Medium

~965 =C-H Bend (trans) Strong

Note: These are characteristic absorption frequencies for trans-alkenes and serve as a guide to
the expected spectrum of trans-8-Hexadecene.

Table 4: Mass Spectrometry (MS) Data for Z-8-

Hexadecene
Mass-to-Charge Ratio . . .
Relative Intensity (%) Putative Fragment
(m/z)
224 15 [M]* (Molecular lon)
125 30 [CoH17]*
111 55 [CsHas]*
97 80 [C7Ha3]*
83 95 [CeH11]*
69 100 [CsHo]* (Base Peak)
55 920 [CaH7]*
41 75 [CsHs]*

Note: Data is for the cis-isomer (Z-8-Hexadecene) and is presented as a close approximation
for the trans-isomer, as mass spectrometry is generally insensitive to E/Z isomerism.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b12330489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12330489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of trans-8-Hexadecene (typically 5-10 mg) is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClIs). A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration (O ppm). The solution is then transferred to a standard 5 mm NMR
tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is used.

IH NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse
sequence is used to acquire the free induction decay (FID). Typical parameters include a
spectral width of 10-15 ppm, a sufficient number of scans to achieve an adequate signal-to-
noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
pulse sequence is typically employed to simplify the spectrum and enhance signal intensity.
A wider spectral width (e.g., 0-150 ppm) is used. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally
required.

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and
baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, trans-8-Hexadecene can be analyzed directly as a neat
film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a
thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by
placing a drop of the sample directly onto the ATR crystal.
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 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is
recorded first. The sample is then placed in the infrared beam path, and the sample
spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio. The spectrum is usually recorded over the mid-infrared range (4000-400 cm~1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile liquid like trans-8-Hexadecene, a small amount of the
sample is injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-
MS). The GC separates the compound from any impurities before it enters the mass
spectrometer.

« lonization: Electron lonization (El) is a common method for analyzing alkenes. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or other suitable detector records the abundance of each ion
at a specific m/z value.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like trans-8-Hexadecene.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of trans-8-Hexadecene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12330489#spectroscopic-data-of-trans-8-
hexadecene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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